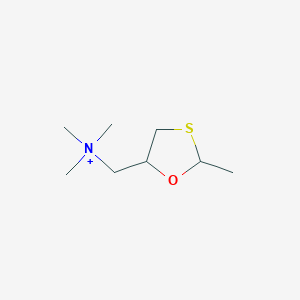
cis-Oxathiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- is a chemical compound that belongs to the class of oxathiolanes It is characterized by a five-membered ring containing both sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of mercaptoethanol with formaldehyde, leading to the formation of the oxathiolane ring. The reaction conditions often include the use of a base such as pyridine and a solvent like nitromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Aplicaciones Científicas De Investigación
Synthesis of cis-Oxathiolane Derivatives
The synthesis of this compound derivatives often involves the construction of the oxathiolane ring and subsequent modifications to enhance biological activity. Various synthetic strategies have been developed:
- N-Glycosylation Techniques : The coupling of the oxathiolane ring with nucleobases through N-glycosylation is crucial for creating effective nucleoside analogues. Stereoselective methods ensure that only one isomer is produced, which is essential for maximizing antiviral efficacy .
- Enantiomer Separation : The resolution of racemic mixtures into their enantiomers is a common practice to isolate compounds with superior biological activity. For instance, studies have shown that unnatural enantiomers of 1,3-oxathiolane nucleosides exhibit higher anti-HIV activity compared to their natural counterparts .
Antiviral Activity
This compound derivatives have been extensively studied for their antiviral properties:
- Lamivudine (3TC) : One of the most notable applications is in the development of lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV treatment. The incorporation of sulfur in place of carbon at specific positions enhances its antiviral efficacy .
- Emtricitabine (FTC) : Similar to lamivudine, emtricitabine has been synthesized using oxathiolane intermediates and has proven effective against both HIV and hepatitis B viruses .
Cognitive Enhancement
Recent research suggests that certain derivatives of this compound may have potential applications in treating cognitive impairments associated with conditions like Alzheimer's disease. For example, AF102B, a derivative of this compound, has shown promise in addressing cholinergic deficiencies .
Case Study: BCH-189
BCH-189 is a racemic mixture of cis-2-hydroxymethyl-5-(cytosine-1′-yl)-1,3-oxathiolane, which has been resolved to obtain lamivudine as an effective anti-HIV agent. The study highlights the importance of chemical resolution techniques in isolating biologically active enantiomers .
Case Study: Synthesis and Resolution Techniques
Research has demonstrated various methods for synthesizing oxathiolane nucleosides, focusing on achieving high stereoselectivity and efficient separation techniques to enhance drug potency .
Mecanismo De Acción
The mechanism of action of 1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- involves its interaction with specific molecular targets. The sulfur and oxygen atoms in the oxathiolane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxathiolane: The parent compound of 1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl-, characterized by a similar five-membered ring structure.
1,3-Thiazolidine: Another heterocyclic compound with a sulfur atom in the ring, but with different chemical properties and reactivity.
1,3-Dioxolane: A related compound with an oxygen atom replacing the sulfur atom in the ring.
Uniqueness
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
103314-75-6 |
|---|---|
Fórmula molecular |
C8H18NOS+ |
Peso molecular |
176.3 g/mol |
Nombre IUPAC |
trimethyl-[(2-methyl-1,3-oxathiolan-5-yl)methyl]azanium |
InChI |
InChI=1S/C8H18NOS/c1-7-10-8(6-11-7)5-9(2,3)4/h7-8H,5-6H2,1-4H3/q+1 |
Clave InChI |
NZAMMJKYTYHSHN-UHFFFAOYSA-N |
SMILES |
CC1OC(CS1)C[N+](C)(C)C |
SMILES canónico |
CC1OC(CS1)C[N+](C)(C)C |
Sinónimos |
2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2R-cis)-isomer iodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2S-cis)-isomer iodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (cis-(+-))-isomer iodide cis-oxathiolane MDMAMOT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















